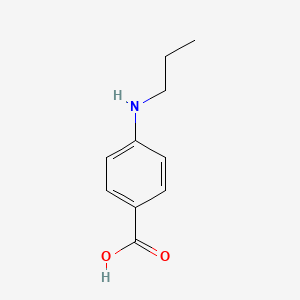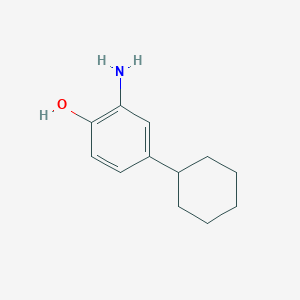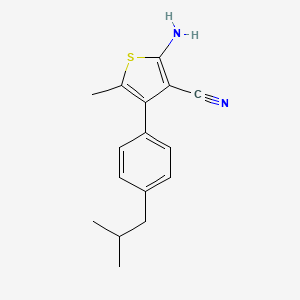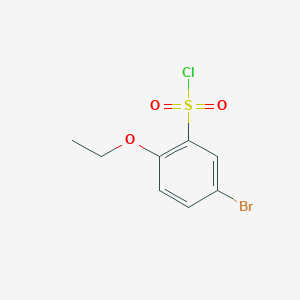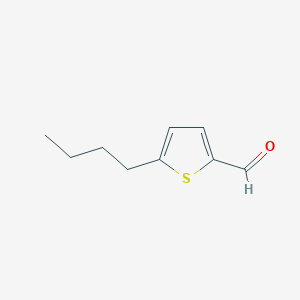
5-丁基噻吩-2-甲醛
描述
5-Butylthiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The butyl group attached to the thiophene ring at the fifth position and the aldehyde functional group at the second position make this compound a specific and potentially useful derivative for various chemical applications.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. One such method is the domino reaction of vinyl azides with 1,4-dithiane-2,5-diol, which provides a direct and eco-friendly approach to synthesize substituted thiophene aldehydes . Although the paper does not specifically mention 5-butylthiophene-2-carbaldehyde, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which imparts unique electronic and steric properties to the molecule. The presence of an aldehyde group in 5-butylthiophene-2-carbaldehyde would influence its reactivity and interaction with other molecules. The paper on carbazole-linked phenothiazine derivatives provides insights into the structural analysis using DFT-B3LYP techniques, which could be applied to study the molecular structure of 5-butylthiophene-2-carbaldehyde as well .
Chemical Reactions Analysis
Thiophene aldehydes can undergo various chemical reactions, including coupling reactions with organometallic reagents. The Barbier-type carbonyl addition reactions described in the synthesis of tetrahydrothiophene-3-carbaldehydes demonstrate the potential for stereocontrolled synthesis of functionalized thiophene derivatives . This knowledge can be extrapolated to understand the reactivity of 5-butylthiophene-2-carbaldehyde in similar chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their functional groups. For instance, the presence of a butyl group could affect the compound's hydrophobicity, solubility, and boiling point. The aldehyde group would contribute to the compound's reactivity, particularly in condensation reactions. The study of pyran-2-carbaldehyde acetals provides an example of how substituents affect the properties and reactivity of aldehyde compounds . Although the paper focuses on a different class of compounds, the principles of reactivity and property changes due to substituents are relevant to 5-butylthiophene-2-carbaldehyde.
科学研究应用
Biological Evaluation and Therapeutic Potential
5-Butylthiophene-2-carbaldehyde and its derivatives exhibit significant biological activities. For instance, novel 4-arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura cross-coupling, showed promising antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. One such derivative demonstrated excellent antibacterial activity against Pseudomonas aeruginosa and was also an effective NO scavenger (Ali et al., 2013).
Advancements in Organic Synthesis
The compound plays a crucial role in the development of new synthetic methodologies. For example, a methodology for the synthesis of highly functionalized tetrahydrothiophenes, potentially useful in biochemistry and pharmaceutical science, was developed. This involves organocatalytic Michael-aldol domino reactions, producing diastereomerically pure tetrahydrothiophene carbaldehydes with excellent enantioselectivities (Brandau, Maerten, & Jørgensen, 2006).
Application in Material Science
In material science, thiophene carbaldehydes have been utilized in the preparation of compounds with unique properties. For instance, a study highlighted the facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde, which showcases efficient and eco-friendly synthesis protocols (Chen et al., 2014). Additionally, research into the photochemical synthesis of phenyl-2-thienyl derivatives demonstrated the reactivity of thiophene carbaldehydes under specific conditions, contributing to advancements in photochemistry (Antonioletti et al., 1986).
Pharmaceutical Research and Drug Design
5-Butylthiophene-2-carbaldehyde and its derivatives have been explored in pharmaceutical research for their potential in drug design. A study on novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives synthesized from thiophene-2-carbaldehyde showed promising antileishmanial activity against Leishmania major, highlighting its potential in developing new therapeutic agents (Sadat-Ebrahimi et al., 2019).
安全和危害
5-Butylthiophene-2-carbaldehyde is associated with certain safety hazards. It has been classified under GHS07 and the signal word for this compound is "Warning" . Precautionary statements include P261, P305, P351, and P338 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .
属性
IUPAC Name |
5-butylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-2-3-4-8-5-6-9(7-10)11-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJZBWYUBZHTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395360 | |
| Record name | 5-butylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butylthiophene-2-carbaldehyde | |
CAS RN |
98954-25-7 | |
| Record name | 5-butylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



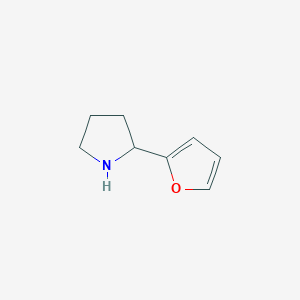

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)
